molecular formula C21H19N3O2S B3554962 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B3554962
M. Wt: 377.5 g/mol
InChI Key: CIUFLFYUEXIWBE-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. Its unique structure, which includes a quinoline core, a thiazole ring, and an ethoxyphenyl group, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Coupling Reaction: Finally, the thiazole ring is coupled with the quinoline core through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the thiazole ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound’s potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, make it a candidate for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide depends on its specific biological target. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. If it has anticancer properties, it may interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide: Similar structure but lacks the ethoxy group, which may affect its biological activity.

    N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide: Contains a methoxy group instead of an ethoxy group, which may influence its chemical properties.

    N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide: Contains a chloro group, which may enhance its reactivity or biological activity.

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide is unique due to the presence of the ethoxyphenyl group, which can influence its lipophilicity, electronic properties, and interactions with biological targets. This uniqueness may result in distinct pharmacological profiles and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-2-26-15-9-7-14(8-10-15)19-13-17(16-5-3-4-6-18(16)23-19)20(25)24-21-22-11-12-27-21/h3-10,13H,2,11-12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUFLFYUEXIWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
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N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
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N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
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N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
Reactant of Route 5
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
Reactant of Route 6
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide

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